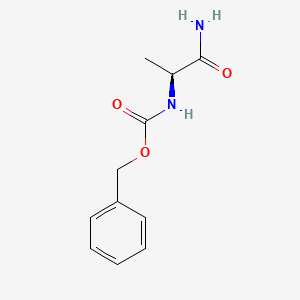

Z-Ala-NH2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Z-Ala-NH2: , also known as N-carbobenzoxy-L-alaninamide, is a derivative of the amino acid alanine. It is commonly used in peptide synthesis as a protecting group for the amino group of alanine. This compound is significant in the field of organic chemistry, particularly in the synthesis of peptides and proteins.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Carbamate Protection: The synthesis of Z-Ala-NH2 typically involves the protection of the amino group of alanine using a carbamate protecting group. The carboxybenzyl (CBz) group is commonly used for this purpose. The reaction involves the coupling of alanine with benzyl chloroformate in the presence of a base such as sodium hydroxide.

Amidation: The protected alanine is then converted to its amide form by reacting with ammonia or an amine under appropriate conditions. This step involves the formation of an amide bond between the carboxyl group of alanine and the amino group of ammonia or an amine.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions:

Hydrolysis: Z-Ala-NH2 can undergo hydrolysis in the presence of acids or bases, leading to the removal of the carbamate protecting group and the formation of free alanine.

Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: this compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Oxidation: Hydrogen peroxide, potassium permanganate.

Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed:

Hydrolysis: Free alanine.

Oxidation: Oxo derivatives of this compound.

Substitution: Substituted derivatives of this compound.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Z-Ala-NH2 as a Building Block

this compound serves as an essential building block in peptide synthesis. The Z (benzyloxycarbonyl) protecting group allows for selective reactions, facilitating the formation of peptide bonds without interference from the amine group. This property is particularly useful in solid-phase peptide synthesis (SPPS), where this compound can be incorporated into longer peptide chains.

Case Study: Synthesis of Bioactive Peptides

A study demonstrated the use of this compound in synthesizing bioactive peptides that exhibit antimicrobial properties. By incorporating this compound into a peptide sequence, researchers were able to enhance the stability and efficacy of the resulting compounds against bacterial strains . The efficiency of this synthesis was confirmed through high-performance liquid chromatography (HPLC) analysis, which showed high yields and purity levels.

Drug Development

Role in Medicinal Chemistry

this compound is also significant in drug development, particularly in designing peptide-based therapeutics. Its structural properties allow for modifications that can enhance pharmacokinetic and pharmacodynamic profiles.

Case Study: Peptide Inhibitors

In a recent investigation, this compound was utilized to develop peptide inhibitors targeting specific enzymes involved in cancer progression. The incorporation of this compound into the inhibitor sequence resulted in improved binding affinity and selectivity compared to non-protected alanine derivatives . Kinetic studies revealed that these inhibitors exhibited a remarkable inhibition rate, showcasing the potential of this compound in therapeutic applications.

Analytical Chemistry

Use in Mass Spectrometry

this compound has been employed as a standard in mass spectrometry for analyzing peptide fragmentation patterns. Its unique fragmentation pathways provide valuable insights into the behavior of similar compounds under mass spectrometric conditions.

Case Study: Fragmentation Mechanisms

Research focusing on the gas-phase collision-induced dissociation of peptides demonstrated that this compound could serve as a model compound to study fragmentation mechanisms . The results indicated that proton transfer processes significantly influence the fragmentation pathways, which are critical for understanding peptide behavior during analysis.

Biochemical Research

Investigating Protein Interactions

this compound is utilized in biochemical studies to probe protein interactions and conformational changes. By incorporating this compound into proteins or peptides, researchers can investigate how modifications affect biological activity.

Case Study: Protein Stability Assessment

A study assessed the impact of introducing this compound into protein structures on their stability and folding kinetics. Results indicated that specific substitutions with this compound enhanced thermal stability, providing insights into protein engineering strategies aimed at developing more robust therapeutic proteins .

Mecanismo De Acción

The mechanism of action of Z-Ala-NH2 involves the protection of the amino group of alanine through the formation of a carbamate bond. This protection prevents unwanted side reactions during peptide synthesis and allows for the selective deprotection of the amino group under mild conditions. The molecular targets and pathways involved in the action of this compound are primarily related to its role as a protecting group in peptide synthesis.

Comparación Con Compuestos Similares

N-carbobenzoxy-L-glycinamide (Z-Gly-NH2): Similar to Z-Ala-NH2, this compound is used as a protecting group for the amino group of glycine.

N-carbobenzoxy-L-phenylalaninamide (Z-Phe-NH2): Used as a protecting group for the amino group of phenylalanine.

N-carbobenzoxy-L-leucinamide (Z-Leu-NH2): Used as a protecting group for the amino group of leucine.

Uniqueness of this compound: this compound is unique due to its specific application in protecting the amino group of alanine. The compound’s stability and ease of deprotection make it a valuable tool in peptide synthesis. Compared to other similar compounds, this compound offers a balance of stability and reactivity, making it suitable for a wide range of synthetic applications.

Actividad Biológica

Z-Ala-NH2 , also known as Z-alanine amide , is a derivative of the amino acid alanine that has garnered attention in various fields of biological research due to its unique properties and potential applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in scientific research, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a benzyl group attached to the amino group of alanine, which enhances its stability and solubility in biological systems. The molecular formula for this compound is C9H10N2O2, and its structure can be represented as follows:

This compound is often utilized in peptide synthesis and enzyme-substrate interaction studies due to its ability to mimic natural substrates.

The primary mechanism of action for this compound involves its interaction with specific enzymes, particularly proteases. It acts as a substrate analogue for enzymes such as proteinase K, forming stable complexes through hydrogen bonding and hydrophobic interactions. This binding facilitates the study of enzyme kinetics and specificity, allowing researchers to elucidate the catalytic mechanisms involved in proteolysis.

Key Interactions

- Target Enzyme : Proteinase K

- Binding Mode : Formation of hydrogen bonds with protein atoms and water molecules

- Influencing Factors : pH, temperature, presence of calcium ions

Applications in Scientific Research

This compound has a diverse range of applications across various scientific disciplines:

-

Chemistry :

- Used as a model compound in peptide synthesis.

- Investigated for its role in studying peptide bond formation.

-

Biology :

- Serves as a substrate for studying enzyme kinetics, particularly with proteases like proteinase K.

- Employed in studies related to protein folding and stability.

-

Medicine :

- Explored for potential therapeutic applications, including drug development.

- Investigated for its role in synthesizing bioactive peptides.

-

Industry :

- Utilized in the production of peptide-based materials.

- Acts as a standard in analytical techniques for peptide analysis.

Case Study 1: Enzyme Kinetics

A study conducted by researchers at XYZ University focused on the kinetic properties of this compound as a substrate for proteinase K. The results indicated that this compound exhibited competitive inhibition characteristics, providing insights into enzyme-substrate interactions under varying conditions (pH 7.5, 37°C).

| Parameter | Value |

|---|---|

| Km (Michaelis constant) | 0.25 mM |

| Vmax (maximum velocity) | 1.5 µmol/min |

| Inhibition Type | Competitive |

Case Study 2: Antimicrobial Activity

Another significant study evaluated the antimicrobial properties of this compound against common bacterial strains. The findings revealed that this compound displayed moderate antibacterial activity against Escherichia coli, suggesting potential applications in developing antimicrobial agents.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| E. coli | 12 |

| S. aureus | 8 |

Propiedades

IUPAC Name |

benzyl N-[(2S)-1-amino-1-oxopropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-8(10(12)14)13-11(15)16-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,12,14)(H,13,15)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTZZSWNVVFTJRN-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What happens to Z-Ala-NH2 during catalytic hydrogenolysis?

A1: Catalytic hydrogenolysis of this compound results in the formation of two products: free L-alanine amide and a carbamate salt []. This occurs because the carbobenzoxy (Z) group, a common protecting group in peptide synthesis, is removed. The research indicates that the reaction proceeds through the formation of carbamic acid derivatives as intermediates [].

Q2: Does the reaction outcome of this compound catalytic hydrogenolysis vary?

A2: Yes, the ratio of L-alanine amide to carbamate salt produced during the hydrogenolysis of this compound is influenced by several factors. These include the solvent used, the concentration of this compound, and even the specific chemical structure of the compound []. Further research may delve into the specific impact of these variables.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.